molecular formula C16H18ClNO5S B288776 N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide

Cat. No. B288776
M. Wt: 371.8 g/mol
InChI Key: UBYVPVDTVMTKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, also known as 4C-ETS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a sulfonamide derivative that exhibits interesting biochemical and physiological effects, making it a promising tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves its selective inhibition of the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates various intracellular signaling pathways upon binding to serotonin. By inhibiting the activity of this receptor, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide can modulate the downstream signaling pathways and affect various physiological processes.
Biochemical and Physiological Effects
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including changes in behavior, perception, and cognition. In animal studies, it has been shown to induce a head-twitch response, which is a behavioral marker of 5-HT2A receptor activation. It has also been shown to affect visual perception and spatial memory in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide in lab experiments is its selectivity for the 5-HT2A receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other serotonin receptors. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide. One potential application is in the study of the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Another potential direction is in the development of new drugs that target the 5-HT2A receptor for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide and its potential applications in various fields of research.
Conclusion
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide is a promising tool for studying the role of the 5-HT2A receptor in various physiological processes. Its selective inhibition of this receptor allows researchers to modulate its activity without affecting other serotonin receptors. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications in various fields of research.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide has been used in various scientific research studies due to its potential applications in the field of neuroscience. It has been shown to selectively inhibit the activity of the serotonin receptor 5-HT2A, which is involved in various physiological processes such as mood regulation, perception, and cognition. This makes N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide a useful tool for studying the role of serotonin in these processes.

properties

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide

Molecular Formula

C16H18ClNO5S

Molecular Weight

371.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C16H18ClNO5S/c1-4-23-11-5-7-12(8-6-11)24(19,20)18-14-10-15(21-2)13(17)9-16(14)22-3/h5-10,18H,4H2,1-3H3

InChI Key

UBYVPVDTVMTKIM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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